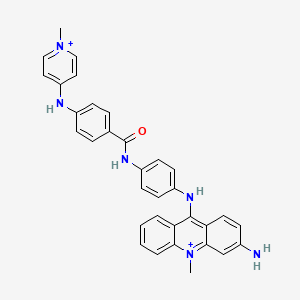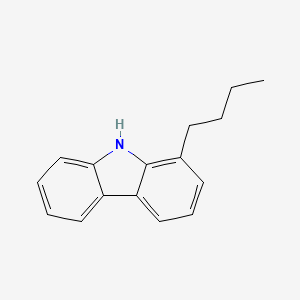
1-Butyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and unique electronic properties. This compound, specifically, is characterized by a butyl group attached to the nitrogen atom of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-9H-carbazole can be synthesized through several methods. One common approach involves the alkylation of 9H-carbazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can yield hydrogenated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
1-Butyl-9H-carbazole has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Butyl-9H-carbazole involves its interaction with molecular targets and pathways. In electronic applications, its unique electronic properties facilitate charge transport and light emission. In biological systems, it may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its hole-transporting characteristics and use in OLEDs.
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Uniqueness
1-Butyl-9H-carbazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. Its butyl group enhances solubility and processability, making it a valuable compound in various applications .
Properties
CAS No. |
111960-26-0 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-butyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11,17H,2-3,7H2,1H3 |
InChI Key |
ZQWJZVCRQDBHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
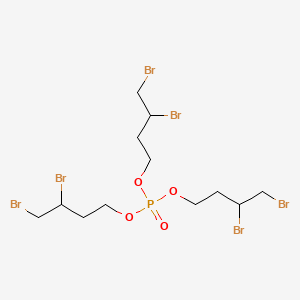
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
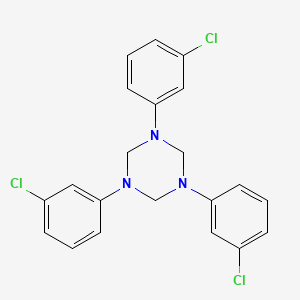
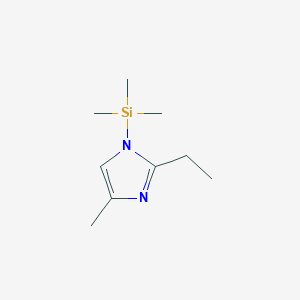
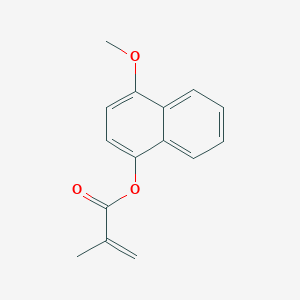
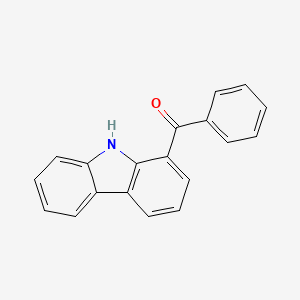
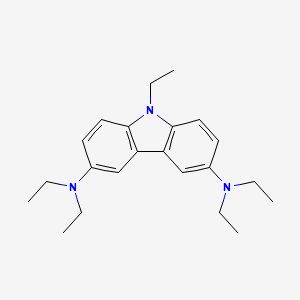


![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

